[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride represents a substituted phenethylamine derivative with a distinctive chemical structure. The compound is characterized by a benzene ring with three substituents: two methoxy groups at positions 3 and 4, and a prop-2-en-1-yl (allyl) group at position 5. Additionally, the compound contains a methanamine (benzylamine) group and exists as a hydrochloride salt.
The molecular formula of this compound is C₁₂H₁₈ClNO₂, with a calculated molecular weight of 243.7298 g/mol. The structural representation can be described as a benzene ring with the following substituents:
- A methoxy group (-OCH₃) at position 3
- A methoxy group (-OCH₃) at position 4
- A prop-2-en-1-yl (allyl) group (-CH₂CH=CH₂) at position 5
- A methanamine (-CH₂NH₂) group
The SMILES notation for this compound is C=CCc1cc(CN)cc(c1OC)OC.Cl, which provides a linear representation of the molecular structure.
Table 1: Chemical Identity Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClNO₂ |
| Molecular Weight | 243.7298 g/mol |
| SMILES Notation | C=CCc1cc(CN)cc(c1OC)OC.Cl |
| MDL Number | MFCD15209637 |
The structural representation features a benzene core with methoxy groups that contribute to the compound's polarity and potential for hydrogen bonding interactions. The allyl side chain introduces a degree of unsaturation and potential reactivity at the terminal alkene position.
Properties
IUPAC Name |
(3,4-dimethoxy-5-prop-2-enylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3;/h4,6-7H,1,5,8,13H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIIOOXCSBTQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC=C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride, also known by its CAS Number 1221723-45-0, is a synthetic compound that has garnered interest in various biological studies. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₈ClNO
- Molecular Weight : 207.27 g/mol
- Synonyms : this compound
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. Its mechanism may involve:
- Receptor Modulation : Similar compounds have been shown to act as modulators for neurotransmitter receptors, particularly in the central nervous system.
- Cytotoxic Activity : Preliminary studies indicate potential anticancer properties through the induction of apoptosis in cancer cell lines.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. A study involving various derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating promising growth inhibition capabilities .
Antibacterial and Antifungal Activity
The compound's structural characteristics suggest potential antibacterial and antifungal properties. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action. For instance, certain derivatives demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .
Table 1: Summary of Biological Activities
Detailed Findings
- Cytotoxicity Studies : A series of tests revealed that this compound and its analogs could induce apoptosis in breast cancer cells at concentrations as low as 1 μM, significantly enhancing caspase-3 activity, which is a marker for apoptosis .
- Microtubule Assembly Inhibition : Some derivatives were found to inhibit microtubule assembly in vitro, suggesting a mechanism similar to known chemotherapeutic agents like colchicine .
- Antimicrobial Tests : The compound exhibited broad-spectrum antimicrobial activity against various pathogens, with significant efficacy noted against both bacterial and fungal strains .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Substituent Effects on Aromatic Rings
Key Observations :
- Electron-Donating vs. Chloro/bromo substituents () reduce electron density, affecting amine protonation and solubility .
- Allyl vs.
Backbone Variations
Key Observations :
Heterocyclic Analogues
Key Observations :
- Heterocycles (e.g., thiadiazole, oxazole) introduce polarity and hydrogen-bonding capabilities, improving water solubility compared to purely aromatic systems (target compound) .
- The target compound’s benzene ring may offer stronger π-π stacking interactions than heterocycles, favoring interactions with hydrophobic binding pockets .
Preparation Methods
Synthesis of Racemic Amine Intermediate
- The starting material, a compound with the formula resembling 3,4-dimethoxyphenyl substituted with a prop-2-en-1-yl group, is subjected to reduction using an aluminium hydride reagent such as lithium aluminium hydride or RedAl®.
- This step reduces carbamate intermediates to the corresponding amines.
- The reaction is typically carried out in tetrahydrofuran (THF) under an inert atmosphere.
- Following reduction, the racemic amine is isolated and purified.
Resolution of Racemic Amine
- The racemic amine is resolved using optically active diacidic compounds, preferably amino acid derivatives.
- N-acetyl-L-glutamic acid is notably effective as a resolving agent, yielding high enantiomeric excess.
- The resolution involves forming diastereomeric salts, which are separated by filtration or suction filtration.
- The resulting optically active amine exhibits chemical and enantiomeric purities exceeding 99%.
Formation of Hydrochloride Salt
- The optically active free amine is reacted with hydrochloric acid to form the hydrochloride salt.
- This salt formation enhances the compound's stability and facilitates handling and storage.
- The hydrochloride salt precipitates as a solid and is collected by filtration.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (Chemical/Enantiomeric) | Notes |
|---|---|---|---|---|
| Reduction of carbamate | LiAlH4 or RedAl®, THF, inert atmosphere | ~40 | >99% | Reduction of carbamate to racemic amine |
| Resolution with N-acetyl-L-glutamic acid | Diacidic amino acid, filtration, room temp | - | 93:7 (S/R ratio) | High enantiomeric purity achieved |
| Formation of hydrochloride salt | Addition of HCl in appropriate solvent | - | - | Solid hydrochloride salt isolated |
Supporting Research Findings
- The use of aluminium hydrides for reduction is well-documented to afford efficient conversion of carbamates to amines with minimal side reactions.
- The resolution process using N-acetyl-L-glutamic acid shows superior stereoselectivity compared to monoacidic resolving agents such as (R)-camphorsulphonic acid or N-acetyl-L-leucine, which yield lower enantiomeric ratios (~50:50 to 55:45).
- The hydrochloride salt formation is a standard approach to increase compound stability and facilitate purification.
Comparative Analysis of Resolving Agents
| Resolving Agent | Nature of Acid | (S)/(R) Ratio | Precipitation Behavior |
|---|---|---|---|
| (R)-Camphorsulphonic acid | Monoacidic | No precipitation | Ineffective for resolution |
| (R)-Acetylphenylglycine | Monoacidic | 55/45 | Partial resolution |
| N-acetyl-D-valine | Monoacidic | 55/45 | Partial resolution |
| N-acetyl-L-leucine | Monoacidic | 50/50 | No significant resolution |
| N-acetyl-L-glutamic acid | Diacidic | 93/7 | Effective, high purity obtained |
This table demonstrates that diacidic amino acid derivatives, particularly N-acetyl-L-glutamic acid, are superior for resolving the racemic amine to the desired enantiomer.
Additional Notes on Synthesis
- The initial formation of carbamate intermediates is achieved by reacting the optically active amine with ethyl chloroformate in the presence of a base such as triethylamine or sodium hydroxide.
- Reduction of the carbamate to the amine is a critical step that must be carefully controlled to avoid over-reduction or side reactions.
- The entire synthetic sequence is designed to maintain stereochemical integrity and achieve high chemical purity suitable for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, as recommended for structurally similar aryl methanamine derivatives .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For potential fire hazards, flame-resistant clothing and self-contained breathing apparatus (SCBA) are advised during large-scale operations .
- Storage : Store in sealed glass containers at 2–8°C, protected from light and moisture, to prevent degradation .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Step 1 : Start with a substituted phenol derivative. Introduce the allyl (prop-2-en-1-yl) group via Friedel-Crafts alkylation or transition-metal-catalyzed coupling .
- Step 2 : Methoxylation using dimethyl sulfate or methyl iodide under basic conditions .
- Step 3 : Reductive amination of the ketone intermediate (e.g., using NaBH/AcOH or catalytic hydrogenation) to form the methanamine backbone .
- Step 4 : Salt formation with HCl gas in anhydrous ether to yield the hydrochloride .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
- Spectroscopy : Confirm structure via H/C NMR (e.g., allyl proton signals at δ 5.1–5.8 ppm, methoxy groups at δ 3.7–3.9 ppm) and HRMS for molecular ion validation .
- Thermal Analysis : Perform DSC to determine melting point and detect polymorphic forms .
Advanced Research Questions
Q. What methodological considerations are critical when designing stability studies for hydrochloride salts of aryl methanamine derivatives?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via LC-MS to identify byproducts (e.g., demethylation or oxidation products) .
- pH Stability : Assess solubility and stability in buffered solutions (pH 1–10) to simulate biological or storage conditions. Hydrochloride salts generally show enhanced stability in acidic media .
- Excipient Compatibility : Test with common formulation excipients (e.g., lactose, PEG) using isothermal calorimetry to detect interactions .
Q. How can researchers resolve contradictory data in literature regarding the biological activity profiles of structurally similar methanamine derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets using tools like RevMan, focusing on variables such as assay type (e.g., receptor binding vs. functional assays) and cell lines .
- Structural Analog Comparison : Use molecular docking (e.g., AutoDock Vina) to evaluate how substituents (e.g., methoxy vs. trifluoromethyl groups) affect target binding .
- Dose-Response Validation : Replicate studies under standardized conditions (e.g., IC measurements in triplicate) to minimize variability .
Q. What computational strategies are effective in predicting the reactivity and regioselectivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states and calculate activation energies for reactions at the allyl group vs. methoxy-substituted aryl ring .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .
- Machine Learning : Train models on PubChem data (e.g., Pistachio or Reaxys databases) to predict regioselectivity trends in similar compounds .
Data Contradiction Analysis
- Example Issue : Conflicting reports on hygroscopicity of hydrochloride salts.
- Resolution : Conduct dynamic vapor sorption (DVS) studies to quantify moisture uptake under controlled RH (10–90%). Compare results with literature values, accounting for crystalline vs. amorphous forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
